molecular formula C15H15N5 B6051236 N-[1-phenyl-2-(1H-pyrazol-1-yl)ethyl]-2-pyrazinamine

N-[1-phenyl-2-(1H-pyrazol-1-yl)ethyl]-2-pyrazinamine

Cat. No. B6051236
M. Wt: 265.31 g/mol
InChI Key: GOWOGYSYYIJIHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-phenyl-2-(1H-pyrazol-1-yl)ethyl]-2-pyrazinamine is a chemical compound that belongs to the class of pyrazinamide derivatives. It has been widely used in scientific research and drug discovery due to its unique chemical structure and potential therapeutic properties. In

Mechanism of Action

The exact mechanism of action of N-[1-phenyl-2-(1H-pyrazol-1-yl)ethyl]-2-pyrazinamine is not fully understood. However, it has been suggested that the compound exerts its therapeutic effects by inhibiting the activity of certain enzymes or proteins involved in the growth and proliferation of cancer cells or microorganisms. It may also interfere with the synthesis of certain biomolecules, such as DNA or RNA, leading to the inhibition of cell growth and division.
Biochemical and Physiological Effects:
N-[1-phenyl-2-(1H-pyrazol-1-yl)ethyl]-2-pyrazinamine has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. It has been reported to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth and proliferation of bacteria and fungi. Moreover, it has been found to possess anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[1-phenyl-2-(1H-pyrazol-1-yl)ethyl]-2-pyrazinamine for lab experiments is its relatively simple synthesis method, which makes it easily accessible for researchers. Moreover, the compound has been shown to exhibit potent anticancer and antimicrobial activities, which make it a promising drug candidate for further development. However, one of the main limitations of the compound is its potential toxicity, which requires careful evaluation and optimization of dosage and administration routes.

Future Directions

There are several future directions for the research and development of N-[1-phenyl-2-(1H-pyrazol-1-yl)ethyl]-2-pyrazinamine. One possible direction is to optimize the synthesis method and evaluate the compound's pharmacokinetic and pharmacodynamic properties in animal models. Another direction is to investigate the potential synergistic effects of the compound with other anticancer or antimicrobial agents. Moreover, the compound's mechanism of action and potential targets should be further elucidated to facilitate the development of more potent and selective derivatives. Finally, the compound's potential therapeutic applications in other diseases, such as inflammation, neurodegeneration, or autoimmune disorders, should be explored.
In conclusion, N-[1-phenyl-2-(1H-pyrazol-1-yl)ethyl]-2-pyrazinamine is a promising chemical compound with potential therapeutic applications in various diseases. Its unique chemical structure and potent biological activities make it a valuable tool for scientific research and drug discovery. However, further studies are needed to fully understand its mechanism of action, optimize its pharmacological properties, and explore its potential therapeutic applications.

Synthesis Methods

The synthesis of N-[1-phenyl-2-(1H-pyrazol-1-yl)ethyl]-2-pyrazinamine can be achieved through a multi-step reaction process. The first step involves the reaction of 2-pyrazinamine with 1-phenyl-1H-pyrazole-4-carbaldehyde in the presence of a base catalyst to form an intermediate compound. The intermediate compound is then reacted with hydrazine hydrate to yield the final product, N-[1-phenyl-2-(1H-pyrazol-1-yl)ethyl]-2-pyrazinamine.

Scientific Research Applications

N-[1-phenyl-2-(1H-pyrazol-1-yl)ethyl]-2-pyrazinamine has been extensively used in scientific research for various purposes. It has been studied as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. It has also been investigated as a potential antimicrobial agent against various bacterial and fungal infections. Moreover, it has been explored as a potential drug candidate for the treatment of tuberculosis.

properties

IUPAC Name

N-(1-phenyl-2-pyrazol-1-ylethyl)pyrazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5/c1-2-5-13(6-3-1)14(12-20-10-4-7-18-20)19-15-11-16-8-9-17-15/h1-11,14H,12H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOWOGYSYYIJIHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN2C=CC=N2)NC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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